![molecular formula C20H17ClN2O3S B5346249 N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-N-methylbenzenecarboximidamide](/img/structure/B5346249.png)
N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-N-methylbenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-N-methylbenzenecarboximidamide, also known as CHIR-99021, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit glycogen synthase kinase 3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3 by CHIR-99021 has been shown to have a wide range of applications in both basic and translational research.
Mecanismo De Acción
N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-N-methylbenzenecarboximidamide selectively inhibits GSK-3 by binding to the ATP-binding site of the kinase domain. This binding prevents the phosphorylation of downstream substrates, leading to the inhibition of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Inhibition of GSK-3 by this compound has been shown to have a wide range of biochemical and physiological effects. In stem cell research, this compound has been used to maintain the pluripotency of embryonic stem cells and induced pluripotent stem cells. In cancer research, this compound has been shown to inhibit the growth and metastasis of various cancer cell lines. In neurodegenerative disease research, this compound has been shown to promote the survival and differentiation of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-N-methylbenzenecarboximidamide is its high selectivity for GSK-3. This selectivity allows for the specific inhibition of GSK-3 without affecting other kinases, reducing the risk of off-target effects. Additionally, this compound has good solubility in aqueous solutions, making it easy to use in various experimental settings.
One limitation of this compound is its relatively short half-life, which requires frequent dosing in in vitro and in vivo experiments. Additionally, this compound has been shown to have some toxicity in certain cell types, which may limit its use in certain experimental systems.
Direcciones Futuras
There are several future directions for the use of N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-N-methylbenzenecarboximidamide in scientific research. One potential direction is the development of more potent and selective GSK-3 inhibitors based on the structure of this compound. Additionally, this compound may be used in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy. Finally, the use of this compound in clinical trials for the treatment of various diseases, including cancer and neurodegenerative diseases, may be explored in the future.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit GSK-3. Inhibition of GSK-3 by this compound has been shown to have a wide range of applications in both basic and translational research, including stem cell research, cancer research, and neurodegenerative disease research. While this compound has several advantages, including its high selectivity for GSK-3, its short half-life and potential toxicity may limit its use in certain experimental systems. Nonetheless, the use of this compound in scientific research continues to hold promise for future discoveries and advancements in various fields.
Métodos De Síntesis
The synthesis of N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-N-methylbenzenecarboximidamide involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with 4-hydroxybenzaldehyde to form an intermediate, which is then reacted with N-methylbenzenecarboximidamide in the presence of a base to yield this compound. The final product is purified by crystallization and recrystallization.
Aplicaciones Científicas De Investigación
N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-N-methylbenzenecarboximidamide has been widely used in scientific research for its ability to selectively inhibit GSK-3. Inhibition of GSK-3 by this compound has been shown to have a wide range of applications in both basic and translational research, including stem cell research, cancer research, and neurodegenerative disease research.
Propiedades
IUPAC Name |
N'-(4-chlorophenyl)sulfonyl-N-(4-hydroxyphenyl)-N-methylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S/c1-23(17-9-11-18(24)12-10-17)20(15-5-3-2-4-6-15)22-27(25,26)19-13-7-16(21)8-14-19/h2-14,24H,1H3/b22-20- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUTWSSMFDPRDX-XDOYNYLZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=C(C=C1)O)/C(=N\S(=O)(=O)C2=CC=C(C=C2)Cl)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


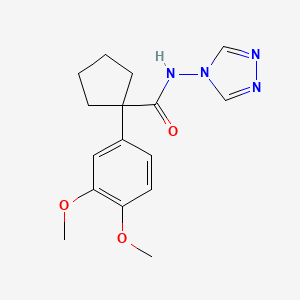
![2-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5346184.png)
![N-[1-(2,5-dimethylphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5346189.png)
![6-{2-[3-(allyloxy)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5346193.png)
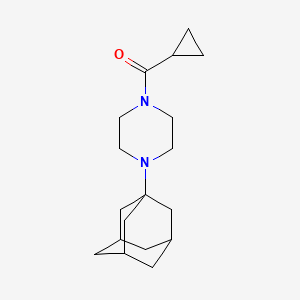
![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5346239.png)
![{1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]piperidin-3-yl}(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B5346240.png)
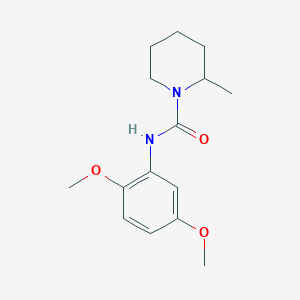
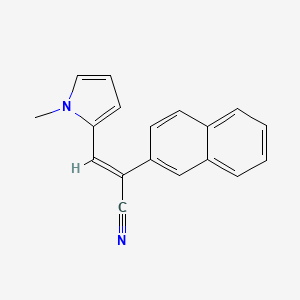
![N-[(2-azocan-1-ylpyridin-3-yl)methyl]-2-(3-chloro-4-hydroxyphenyl)acetamide](/img/structure/B5346253.png)
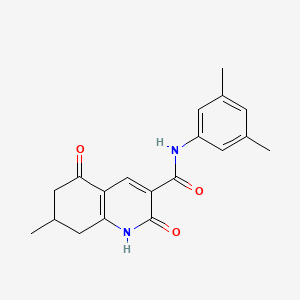
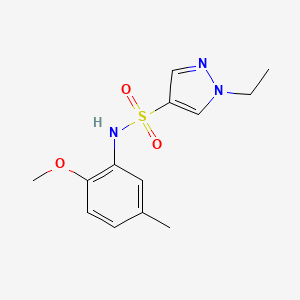
![N-[1-(3-methoxyphenyl)ethyl]isonicotinamide](/img/structure/B5346266.png)